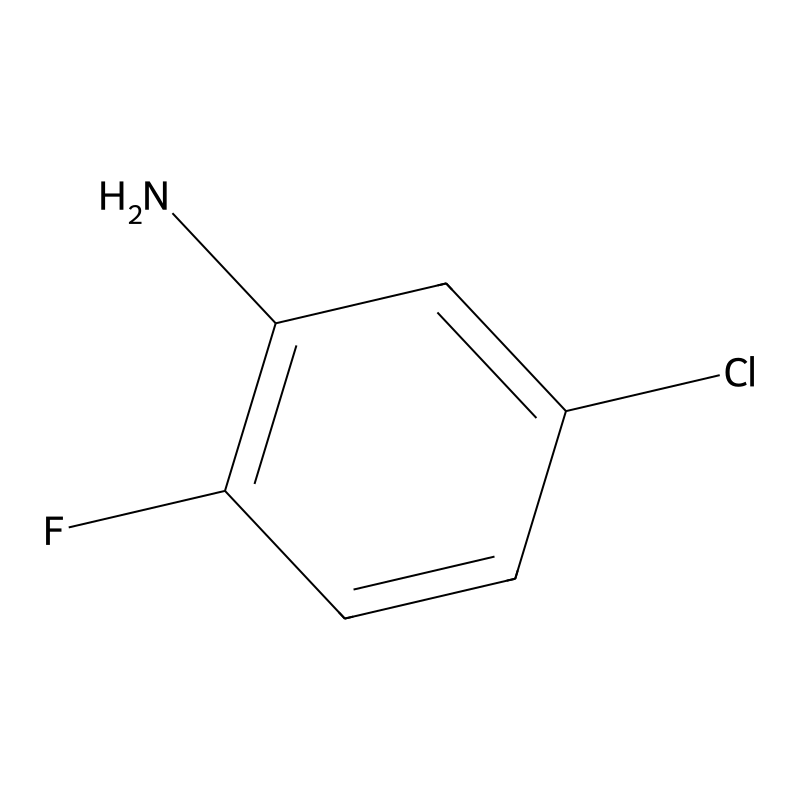

5-Chloro-2-fluoroaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

-Chloro-2-fluoroaniline is a valuable intermediate in the synthesis of various organic compounds. Its presence of both a chlorine and a fluorine atom makes it a versatile building block for the introduction of these functionalities into complex molecules. Studies have shown its application in the synthesis of:

- Pharmaceutical candidates: 5-Chloro-2-fluoroaniline serves as a precursor for the synthesis of several heterocyclic compounds with potential therapeutic applications. For instance, research has explored its use in the synthesis of benzothiadiazoles, a class of compounds exhibiting anticonvulsant and anti-inflammatory properties.

- Functional materials: The unique properties of 5-chloro-2-fluoroaniline, such as its electronic characteristics and ability to form hydrogen bonds, make it suitable for the development of functional materials. Research has investigated its incorporation into polymers for applications in organic light-emitting diodes (OLEDs).

Medicinal Chemistry:

The presence of both chlorine and fluorine atoms in 5-chloro-2-fluoroaniline can influence the biological activity of molecules it is incorporated into. This has led to its exploration in medicinal chemistry for the development of new drugs:

- Structure-activity relationship (SAR) studies: By incorporating 5-chloro-2-fluoroaniline into various drug candidates and evaluating their biological activity, researchers can gain insights into the relationship between the structure of a molecule and its therapeutic effect. This knowledge is crucial for the rational design of new drugs with improved efficacy and reduced side effects.

- Development of enzyme inhibitors: The specific functional groups of 5-chloro-2-fluoroaniline can enable it to interact with and inhibit the activity of certain enzymes. Research has explored its potential as an inhibitor of enzymes involved in various diseases, such as cancer and neurodegenerative disorders [].

Material Science:

The unique properties of 5-chloro-2-fluoroaniline have also attracted interest in material science research:

- Liquid crystals: Due to its anisotropic shape and intermolecular interactions, 5-chloro-2-fluoroaniline can exhibit liquid crystal behavior, a state of matter where the molecules exhibit long-range order. This property makes it a potential candidate for the development of novel liquid crystal displays.

- Organic electronics: The ability of 5-chloro-2-fluoroaniline to form self-assembled structures has led to its investigation in the development of organic electronic devices, such as organic field-effect transistors (OFETs).

5-Chloro-2-fluoroaniline is an organic compound with the molecular formula C₆H₄ClFN. It is classified as an aromatic amine and is characterized by the presence of both chlorine and fluorine substituents on the benzene ring. The compound has a molecular weight of 145.56 g/mol and is known for its role as an intermediate in various chemical syntheses, particularly in the pharmaceutical and materials science sectors .

- Nucleophilic Substitution Reactions: The compound can undergo nucleophilic aromatic substitution, where the amino group can displace a leaving group (like fluoride) under appropriate conditions.

- Reduction Reactions: It can be synthesized from 5-chloro-2-fluoronitrobenzene through reduction processes using catalysts such as palladium on carbon in the presence of hydrazine hydrate .

- Formation of Heterocycles: It serves as a precursor in synthesizing various heterocyclic compounds, which are essential in drug development.

Two primary methods for synthesizing 5-chloro-2-fluoroaniline include:

- Reduction of 5-Chloro-2-Fluoronitrobenzene:

- Halogenation Reactions:

- The compound can also be synthesized through electrophilic aromatic substitution, where an aniline derivative is treated with chlorine or fluorine sources to introduce halogen substituents.

5-Chloro-2-fluoroaniline is primarily utilized as an intermediate in:

- Pharmaceuticals: It plays a role in synthesizing various drugs, particularly those targeting bacterial infections due to its potential antimicrobial properties.

- Material Science: This compound is used in creating polymers and other materials that require specific chemical functionalities provided by halogenated anilines.

While specific interaction studies focusing exclusively on 5-chloro-2-fluoroaniline are sparse, research on similar compounds suggests that it may interact with various biological systems, potentially affecting enzyme activity or receptor binding. Further studies are warranted to elucidate its precise mechanisms of action and interactions within biological contexts.

Several compounds share structural features with 5-chloro-2-fluoroaniline. Here are some notable examples:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Fluoroaniline | C₆H₆FN | Lacks chlorine but retains biological relevance |

| 4-Chloroaniline | C₆H₅ClN | Similar amine structure; used in dye synthesis |

| 3-Chloro-4-fluoroaniline | C₆H₄ClFN | Contains both chlorine and fluorine; used in pharmaceuticals |

| 2,4-Dichlorophenol | C₆H₄Cl₂O | Related compound; used as a disinfectant |

Uniqueness of 5-Chloro-2-Fluoroaniline:

The unique combination of both chlorine and fluorine substituents on the aromatic ring distinguishes 5-chloro-2-fluoroaniline from other similar compounds. This dual halogenation may impart distinct chemical reactivity and biological properties, making it particularly valuable in synthetic applications.

XLogP3

GHS Hazard Statements

H302 (12.77%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (10.64%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (10.64%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H373 (10.64%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant;Health Hazard